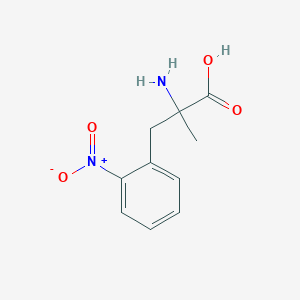

2-Amino-2-methyl-3-(2-nitrophenyl)propanoic acid

CAS No.:

Cat. No.: VC16540554

Molecular Formula: C10H12N2O4

Molecular Weight: 224.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12N2O4 |

|---|---|

| Molecular Weight | 224.21 g/mol |

| IUPAC Name | 2-amino-2-methyl-3-(2-nitrophenyl)propanoic acid |

| Standard InChI | InChI=1S/C10H12N2O4/c1-10(11,9(13)14)6-7-4-2-3-5-8(7)12(15)16/h2-5H,6,11H2,1H3,(H,13,14) |

| Standard InChI Key | UBTIYKMYANVKMU-UHFFFAOYSA-N |

| Canonical SMILES | CC(CC1=CC=CC=C1[N+](=O)[O-])(C(=O)O)N |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The molecular formula of 2-amino-2-methyl-3-(2-nitrophenyl)propanoic acid is C₁₀H₁₂N₂O₄, with a molecular weight of 224.21 g/mol (calculated from PubChem data for analogous compounds) . Key structural features include:

-

α-Methyl group: Introduces steric bulk, potentially affecting conformational flexibility and intermolecular interactions.

-

2-Nitrophenyl moiety: The nitro group at the ortho position creates steric hindrance with adjacent substituents and enhances electron-withdrawing effects, influencing reactivity and solubility.

-

Chirality: The α-carbon is a stereogenic center, necessitating enantioselective synthesis for specific applications.

Table 1: Comparative Structural Data for Nitrophenylalanine Derivatives

Spectroscopic Properties

While experimental data for the target compound are unavailable, predictions can be made based on related structures:

-

IR Spectroscopy: Expected peaks include N–H stretch (~3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), and asymmetric/symmetric NO₂ stretches (~1520 and ~1350 cm⁻¹).

-

NMR: The ortho-nitro group would deshield adjacent protons, with aromatic protons appearing as complex multiplets (δ 7.5–8.5 ppm). The α-methyl group would resonate as a singlet near δ 1.5 ppm .

Synthesis and Optimization Strategies

Synthetic Routes

The synthesis of 2-amino-2-methyl-3-(2-nitrophenyl)propanoic acid can be adapted from methodologies used for analogous nitroaromatic amino acids. A plausible route involves a modified Knoevenagel condensation:

-

Aldehyde Preparation: 2-Nitrobenzaldehyde serves as the aromatic precursor.

-

Condensation with Methylmalonic Acid: Reacting 2-nitrobenzaldehyde with methylmalonic acid in the presence of ammonium acetate and a catalytic base (e.g., piperidine) under reflux in 1-butanol :

This method, adapted from Kashif et al. (2018), typically yields 65–80% for similar substrates .

-

Enantiomeric Resolution: Chiral chromatography or enzymatic resolution may be required to isolate the desired enantiomer.

Table 2: Reaction Conditions for Nitroaromatic Amino Acid Synthesis

| Parameter | Condition | Role in Synthesis |

|---|---|---|

| Solvent | 1-Butanol | High boiling point aids reflux |

| Catalyst | Ammonium acetate | Facilitates imine formation |

| Temperature | Reflux (~117°C) | Accelerates condensation |

| Reaction Time | 1.5–2 hours | Ensures complete CO₂ evolution |

Industrial-Scale Considerations

For large-scale production, continuous flow reactors could enhance yield and purity by improving heat transfer and mixing efficiency. Post-synthesis purification might involve:

-

Recrystallization: Using ethanol/water mixtures to remove unreacted starting materials.

-

Ion-Exchange Chromatography: To isolate the zwitterionic form of the amino acid.

Physicochemical Properties

Solubility and Stability

-

Aqueous Solubility: Expected to be low due to the hydrophobic nitrophenyl group; solubility may improve in polar aprotic solvents (e.g., DMSO).

-

Thermal Stability: Decomposition likely occurs above 200°C, based on thermal gravimetric analysis (TGA) of similar nitro compounds.

-

pH Sensitivity: The carboxylic acid (pKa ~2.3) and amino (pKa ~9.7) groups confer zwitterionic behavior in physiological pH ranges.

Crystallography

X-ray diffraction data for analogous compounds reveal:

-

Planar Nitro Group: The nitro group aligns coplanar with the aromatic ring, maximizing resonance stabilization.

-

Hydrogen Bonding: Intermolecular H-bonds between amino and carboxylate groups facilitate crystal packing .

Biological Activity and Applications

Drug Development Prospects

-

Prodrug Design: The methyl group could modulate lipophilicity, enhancing blood-brain barrier penetration for neurological therapeutics.

-

Peptide Mimetics: Incorporation into peptide chains may stabilize secondary structures or confer protease resistance .

Future Directions and Challenges

Research Priorities

-

Enantioselective Synthesis: Developing asymmetric catalytic methods to access pure enantiomers.

-

Toxicity Profiling: Assessing mutagenic risks associated with nitro group reduction.

Industrial Applications

-

Agrochemicals: Functionalization into herbicides targeting nitroreductase-expressing plants.

-

Materials Science: As a monomer for nitro-containing polymers with tunable electronic properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume